2-(2-Chlorophenyl)succinic acid chemical properties
2-(2-Chlorophenyl)succinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)succinic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 2-(2-Chlorophenyl)succinic acid. As a chiral dicarboxylic acid featuring a chlorinated aromatic moiety, this compound represents a versatile building block for the synthesis of complex molecular architectures. Its structure suggests potential utility in the development of novel pharmaceuticals and agrochemicals, drawing parallels from structurally related compounds.[1][2]
This document moves beyond a simple recitation of data, providing practical, field-proven insights into the experimental determination of its core properties, its synthesis, and its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in any research or development setting. While some data for 2-(2-Chlorophenyl)succinic acid is available through chemical suppliers, key experimental values such as melting and boiling points are not extensively documented in readily available literature.
Known Identification and Physical Data
The following table summarizes the established properties of 2-(2-Chlorophenyl)succinic acid.
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)butanedioic acid | [] |
| Synonyms | 2-(2-Chloro-phenyl)-succinic acid | [] |
| CAS Number | 6954-40-1, 24300-08-1 | [][4] |
| Molecular Formula | C₁₀H₉ClO₄ | [][5] |
| Molecular Weight | 228.63 g/mol | [1][5][6] |
| Appearance | White solid (predicted, similar to isomers) | [1] |
| Density | 1.454 g/cm³ | [] |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. For a novel or sparsely characterized compound, its precise determination is a primary step.
Causality: The choice of a digital melting point apparatus with a slow ramp rate near the expected melting range ensures high accuracy. A sharp melting range (e.g., < 1°C) typically indicates high purity, whereas a broad range suggests the presence of impurities.
Methodology:
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Sample Preparation: Ensure the 2-(2-Chlorophenyl)succinic acid sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
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Measurement:
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Set a rapid heating ramp (10-20 °C/min) for a preliminary, approximate determination.
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Based on the initial finding, perform a second measurement with a new sample. Start heating rapidly to about 20 °C below the approximate melting point.
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Reduce the heating ramp to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure sample, this range should be narrow.
Spectroscopic and Spectrometric Characterization
Analytical characterization is essential to confirm the structure and purity of 2-(2-Chlorophenyl)succinic acid. The following sections outline the expected spectral features and provide detailed protocols for data acquisition.
Caption: Workflow for the characterization of 2-(2-Chlorophenyl)succinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the organic framework of the molecule.
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Expected ¹H NMR Signals:
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Aromatic Protons (4H): Complex multiplet signals expected in the range of 7.2-7.8 ppm. The chlorine substitution will influence the exact chemical shifts and coupling patterns.
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Methine Proton (-CH, 1H): The proton on the chiral carbon (C2) adjacent to the phenyl ring and a carboxyl group will likely appear as a doublet of doublets (dd) or a multiplet around 4.0-4.5 ppm.
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Methylene Protons (-CH₂, 2H): The two protons on C3 are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, likely complex multiplets (e.g., two separate dds), in the range of 2.8-3.3 ppm.
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Carboxylic Acid Protons (2H): Two broad singlet signals, likely above 10 ppm, which will disappear upon a D₂O shake.
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Expected ¹³C NMR Signals:
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Carbonyl Carbons (2C): Two signals in the range of 170-180 ppm.
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Aromatic Carbons (6C): Six distinct signals between 125-140 ppm. The carbon bearing the chlorine atom (C-Cl) will be shifted accordingly.
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Methine Carbon (1C): Signal for the chiral carbon (C2) expected around 45-55 ppm.
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Methylene Carbon (1C): Signal for C3 expected around 35-45 ppm.
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Protocol for ¹H and ¹³C NMR Acquisition:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
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¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary for accurate integration of all signals, though this is primarily for quantitative analysis.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
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Expected Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. The presence of two carboxyl groups may lead to a broader or split peak.
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C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically 1000-1100 cm⁻¹.
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Protocol for FT-IR (ATR) Acquisition:
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Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum.
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Sample Application: Place a small amount of the powdered sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
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Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
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Data Analysis: Process the spectrum to identify the characteristic absorption frequencies and compare them to expected values.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.
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Expected Data (Electrospray Ionization - ESI):
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Negative Mode: The most likely observation will be the deprotonated molecule [M-H]⁻ at m/z 227.6. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 227.6 and 229.6.
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Positive Mode: The protonated molecule [M+H]⁺ at m/z 229.6 (and 231.6 for the ³⁷Cl isotope) might be observed, as well as adducts like [M+Na]⁺.
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Fragmentation: Expect loss of H₂O (m/z 18) and CO₂ (m/z 44) from the parent ion. Cleavage of the C-C bond between the carboxyl groups is also a probable fragmentation pathway.
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Protocol for LC-MS (ESI) Acquisition:
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.
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Chromatography (Optional but recommended): Use a liquid chromatography (LC) system with a C18 column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
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Mass Spectrometer Settings: Set the ESI source to operate in both positive and negative ion modes. Set the mass range to scan from m/z 50 to 500.
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Data Acquisition: Inject the sample and acquire the total ion chromatogram and the mass spectra. Perform fragmentation analysis (MS/MS) on the parent ion to confirm its structure.
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-quality material for research. While a specific, published synthesis for 2-(2-Chlorophenyl)succinic acid is not readily found, a plausible route can be designed based on established organic reactions. The following is a proposed Stobbe condensation-based approach.
